molecular formula C19H20BrNO B286562 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

Número de catálogo: B286562
Peso molecular: 358.3 g/mol
Clave InChI: LGRVTQRSFAJKGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide, also known as BTEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BTEB is a member of the benzamide family of compounds and is known for its ability to modulate specific receptors in the brain. In

Mecanismo De Acción

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. This dual action makes this compound a unique compound that has the potential to modulate multiple pathways in the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction, while the sigma-1 receptor is involved in the regulation of calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in lab experiments is its specificity for the dopamine D3 receptor and the sigma-1 receptor. This specificity allows researchers to selectively modulate these pathways without affecting other pathways in the brain. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experiments.

Direcciones Futuras

There are several future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide. One potential direction is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Another potential direction is the study of this compound in other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, this compound is a unique compound that has the potential to modulate multiple pathways in the brain. Its specificity for the dopamine D3 receptor and the sigma-1 receptor makes it a promising candidate for the treatment of addiction, depression, and neurodegenerative diseases. While there are limitations to its use in lab experiments, future directions for the study of this compound include the development of derivatives with improved solubility and the exploration of its use in other neurological disorders.

Métodos De Síntesis

The synthesis of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide involves the reaction of 4-bromoaniline with 5,6,7,8-tetrahydro-2-naphthalenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final product.

Aplicaciones Científicas De Investigación

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. It is known to modulate specific receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors play a crucial role in various physiological and pathological processes, including addiction, depression, and neurodegenerative diseases.

Propiedades

Fórmula molecular

C19H20BrNO

Peso molecular

358.3 g/mol

Nombre IUPAC

4-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20BrNO/c1-13(21-19(22)15-8-10-18(20)11-9-15)16-7-6-14-4-2-3-5-17(14)12-16/h6-13H,2-5H2,1H3,(H,21,22)

Clave InChI

LGRVTQRSFAJKGX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

SMILES canónico

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.